

Technical Profile: 3'-Cyano-2-morpholinomethyl benzophenone

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Compound of Interest

Compound Name: 3'-Cyano-2-morpholinomethyl
benzophenone

CAS No.: 898750-08-8

Cat. No.: B1613642

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CAS Registry Number: 898750-08-8[1][2]

Part 1: Chemical Identity & Structural Analysis[1][3] [4]

Core Identification

This compound represents a specialized bifunctional building block belonging to the benzophenone class.[1] It integrates two distinct pharmacophores—a lipophilic benzophenone core and a polar, basic morpholine moiety—linked via a methylene bridge. The strategic placement of the cyano group (3'-position) and the morpholinomethyl group (2-position) creates a "privileged scaffold" often utilized in the synthesis of CNS-active agents (e.g., antidepressants, anxiolytics) and kinase inhibitors.[1]

Attribute	Specification
Chemical Name	3'-Cyano-2-(morpholinomethyl)benzophenone
CAS Number	898750-08-8
Molecular Formula	C
	H
	N
	O
Molecular Weight	306.36 g/mol
Core Scaffold	Diaryl Ketone (Benzophenone)
Key Substituents	3'-Cyano (-CN), 2-Morpholinomethyl (-CH
	-NC
	H O)
Predicted LogP	~3.0 - 3.5 (Lipophilic, CNS penetrant potential)

Structural Significance

The 2-morpholinomethyl motif acts as a bioisostere for other cyclic amines (piperazines, piperidines) found in drugs like Nefazodone or Trazodone.[1] The 3'-cyano group serves two roles:

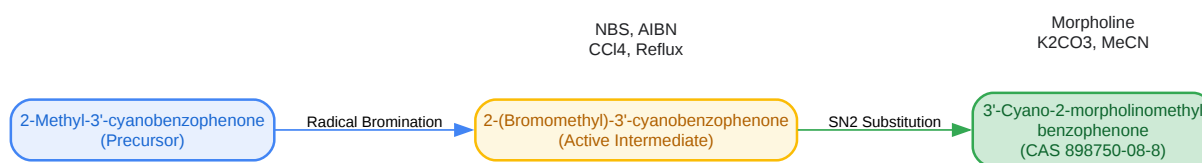
- **Electronic Modulation:** It deactivates the aromatic ring, influencing metabolic stability and pi-stacking interactions in protein binding pockets.[1]
- **Synthetic Handle:** The nitrile group can be further derivatized into amines, amides, or tetrazoles, making this compound a versatile "late-stage" intermediate.[1]

Part 2: Retrosynthetic Logic & Synthesis Protocol

The "Orthogonal Activation" Strategy

As a Senior Application Scientist, I recommend a synthesis route that prioritizes regiocontrol. Direct functionalization of a pre-formed benzophenone is difficult due to competing directing effects.[1] Therefore, the most robust pathway involves constructing the core via a Wohl-Ziegler Bromination followed by Nucleophilic Substitution.[1]

Mechanistic Pathway (Graphviz)[1]



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Figure 1: Recommended synthetic pathway prioritizing regiochemical integrity.

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for benzylamine synthesis and adapted for this specific scaffold.

Step 1: Radical Bromination (Activation)[1]

- Reactants: Charge a reaction vessel with 2-methyl-3'-cyanobenzophenone (1.0 eq) and anhydrous CCl

(or Trifluoromethylbenzene for a greener alternative).

- Catalyst: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN (Azobisisobutyronitrile).
- Condition: Reflux under N

atmosphere for 4–6 hours. Monitor via TLC (Target: Disappearance of methyl precursor).[1]

- Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate to obtain the crude 2-(bromomethyl)-3'-cyanobenzophenone. Caution: Benzyl bromides are potent lachrymators.

Step 2: Amination (Coupling)[1]

- Solvent System: Dissolve the crude bromide in Acetonitrile (MeCN).
- Base: Add Potassium Carbonate (K₂CO₃) (2.0 eq) to scavenge HBr.
- Nucleophile: Dropwise add Morpholine (1.1 eq) at room temperature.[1]
- Reaction: Stir at 60°C for 3 hours. The reaction proceeds via an S_N2 mechanism.[1]
- Purification: Remove solvent. Redissolve in EtOAc/Water. Wash organic layer with Brine.[1]
Dry over Na₂SO₄.
- Isolation: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient) to yield **3'-Cyano-2-morpholinomethyl benzophenone**.

Part 3: Validation & Quality Assurance[1]

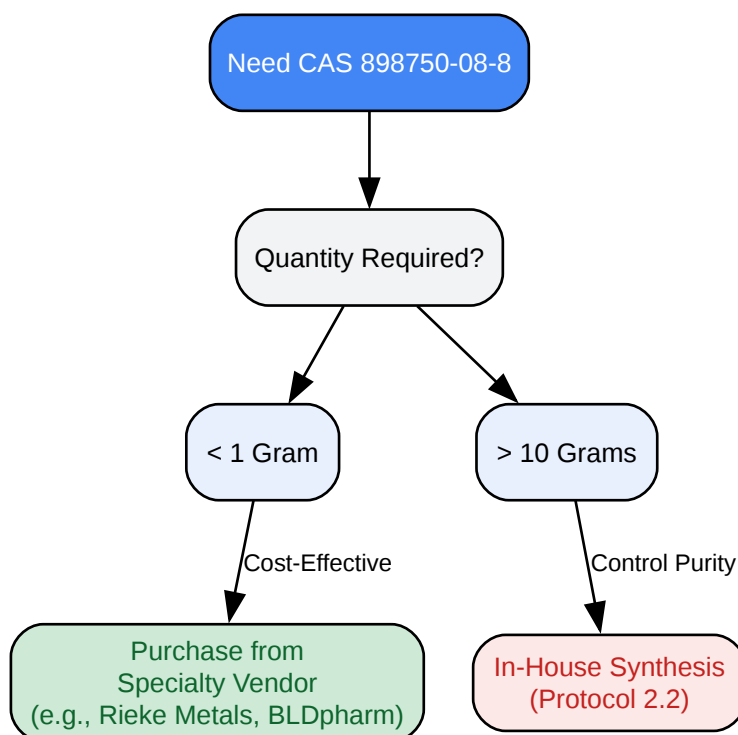
Self-Validating Analytical Criteria

To ensure the integrity of the synthesized compound (CAS 898750-08-8), the following analytical signatures must be verified.

Technique	Expected Signature	Diagnostic Value
H-NMR (CDCl ₃)	Singlet at ~3.5–3.8 ppm (2H)	Confirms the Ar-CH -N bridge (Benzylic protons).[1]
IR Spectroscopy	Sharp peak at ~2230 cm	Confirms presence of Nitrile (-CN) group.[1]
IR Spectroscopy	Strong peak at ~1660 cm	Confirms intact Benzophenone (C=O) core.[1]
Mass Spectrometry	[M+H] = 307.37	Verifies molecular weight and nitrogen rule compliance.[1]

Decision Logic for Sourcing vs. Synthesis

When to buy versus when to build is a critical decision in drug development.[1]



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Figure 2: Sourcing strategy based on project scale.

Part 4: Safety & Handling

- Hazard Class: Irritant (Skin/Eye).
- Specific Risk: As a nitrile derivative, avoid strong acids which could hydrolyze the cyano group or release HCN under extreme conditions (though unlikely with this stable benzonitrile).
- Storage: Store at 2–8°C under inert gas. The morpholine nitrogen is susceptible to N-oxidation over prolonged exposure to air.[1]

References

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Sources

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- 2. arza-bioscience.com [arza-bioscience.com]

- [3. 3-Morpholinone | C4H7NO2 | CID 66953 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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